7-[(E)-2-Phenylvinyl]-2H-chromen-2-one
Description
7-[(E)-2-Phenylvinyl]-2H-chromen-2-one is a coumarin derivative characterized by a phenylvinyl substituent at the 7-position of the chromen-2-one scaffold. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The (E)-2-phenylvinyl group in this compound introduces structural rigidity and π-conjugation, which may enhance interactions with biological targets such as enzymes or transporters.
Properties
Molecular Formula |
C17H12O2 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
7-[(E)-2-phenylethenyl]chromen-2-one |
InChI |
InChI=1S/C17H12O2/c18-17-11-10-15-9-8-14(12-16(15)19-17)7-6-13-4-2-1-3-5-13/h1-12H/b7-6+ |
InChI Key |
YZFQFMIADSXVRJ-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC3=C(C=C2)C=CC(=O)O3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)C=CC(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(E)-2-Phenylvinyl]-2H-chromen-2-one can be achieved through various methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . This method employs both homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride, zinc chloride, and titanium tetrachloride, as well as heterogeneous catalysts like cation-exchange resins and zeolites .
Industrial Production Methods: Industrial production of this compound often involves optimizing the Pechmann condensation reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 7-[(E)-2-Phenylvinyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
7-[(E)-2-Phenylvinyl]-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 7-[(E)-2-Phenylvinyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that mediate antimicrobial responses .
Comparison with Similar Compounds
Key Observations :
- 7-Position Substitution : Alkoxy or vinyl groups at the 7-position (e.g., propynyloxy or phenylvinyl) enhance π-stacking interactions with hydrophobic enzyme pockets, as seen in AChE inhibitors .
- 3- and 4-Position Modifications : α,β-unsaturated carbonyl groups (chalcones) at the 3-position improve electrophilicity, enabling covalent binding to nucleophilic residues in targets like carbonic anhydrase XII .
- Prenyl/Methoxy Combinations : Bulky prenyl or methoxy groups at the 7- and 8-positions correlate with antileishmanial activity, likely due to membrane permeability enhancements .
Enzyme Inhibition
- AChE/BuChE Inhibition : Derivatives with alkoxy groups (e.g., 7-(prop-2-yn-1-yloxy)) exhibit moderate to strong inhibition (IC₅₀ values in µM range) due to hydrogen bonding with catalytic serine residues .
- P-gp Inhibition: Compounds with (E)-3,4,5-trimethoxyphenylvinyl residues show reversal factor (RF) values >10 at 1 µM, surpassing verapamil, a known P-gp inhibitor .
- Antileishmanial Activity : Analogues like 7-methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one demonstrate EC₅₀ values of 9.9–10.5 µg/mL, comparable to amphotericin B .
Fluorescence and ROS Detection
- 7-(Prop-2-yn-1-yloxy)-2H-chromen-2-one : Exhibits excitation/emission at 340/500 nm, making it a viable ROS probe in cellular imaging .
- BPTFMC (7-boronate coumarin) : Reacts with ROS to generate fluorescent HTFMC, enabling real-time oxidative stress monitoring .
Photophysical Properties
- Fluorescence Quantum Yield : Substituents like propynyloxy enhance quantum yield (Φ = 0.45 for 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one) due to extended conjugation .
- Solubility : Hydrophobic groups (e.g., phenylvinyl) reduce aqueous solubility but improve lipid membrane penetration, critical for CNS-targeting inhibitors .
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